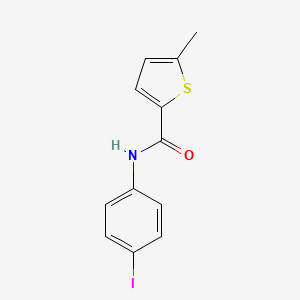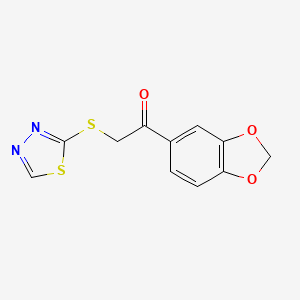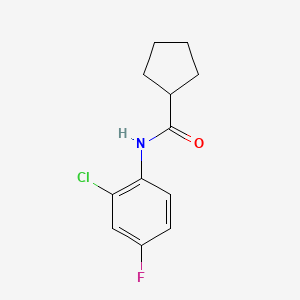
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide, also known as CPP, is a small molecule that has been widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Mécanisme D'action
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to this site, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide prevents the binding of glycine, an essential co-agonist of the NMDA receptor, which leads to a decrease in NMDA receptor activity. This mechanism of action has been well-studied and is the basis for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in many scientific studies.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to impair learning and memory processes, as well as induce seizures and neurotoxicity. However, N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in lab experiments is its ability to selectively block the activity of the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various processes, such as learning and memory. However, one limitation of using N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide is its potential for neurotoxicity, which can affect the interpretation of results in some experiments.
Orientations Futures
There are many future directions for the use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research. One area of interest is the potential therapeutic use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in the treatment of various neurological disorders. Another area of interest is the development of new compounds that can selectively target different subtypes of the NMDA receptor. Overall, the continued use of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide in scientific research will undoubtedly lead to new insights into the role of the NMDA receptor in various processes and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide involves the reaction of N-cyclohexylpiperazine with 1,5-dimethylpyrazole-4-carboxylic acid, followed by the addition of a carbonyl group to the piperazine ring. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been well-established and is used by many researchers in the field.
Applications De Recherche Scientifique
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been widely used in scientific research for its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide has been shown to selectively block the activity of the NMDA receptor, which has led to its use in a variety of studies related to these processes.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(1,5-dimethylpyrazole-4-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-13-15(12-18-20(13)2)16(23)21-8-10-22(11-9-21)17(24)19-14-6-4-3-5-7-14/h12,14H,3-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRQTCLIUDHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCN(CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)
![5-[2-(4-Fluorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534113.png)

![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)